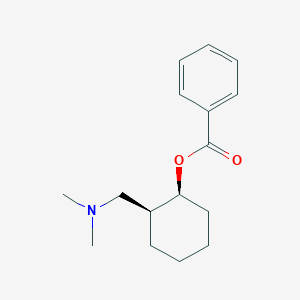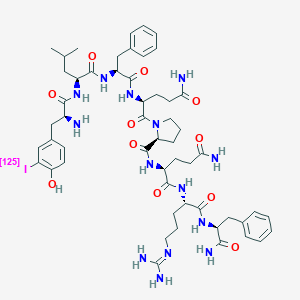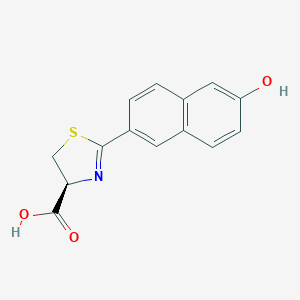
2-Amino-3-chlorobut-3-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ACBC is a non-proteinogenic amino acid derivative that is structurally similar to the neurotransmitter GABA. It was first synthesized in 1984 by Ishii and colleagues using a multistep process involving the reaction of 1,2-dichloroethane with sodium cyanide, followed by hydrolysis and decarboxylation reactions. Since then, ACBC has been the subject of numerous studies investigating its potential therapeutic applications.
科学的研究の応用
ACBC has been shown to have a number of potential therapeutic applications, including its use as an anticonvulsant, anxiolytic, and analgesic agent. It has also been investigated for its potential use in the treatment of Parkinson's disease and other neurological disorders.
作用機序
The exact mechanism of action of ACBC is not yet fully understood, but it is believed to act as a GABA agonist, binding to GABA receptors in the brain and increasing the inhibitory effects of GABA. This results in a decrease in neuronal excitability and an overall calming effect on the brain.
Biochemical and physiological effects:
Studies have shown that ACBC has a number of biochemical and physiological effects in the body, including a decrease in glutamate release, an increase in GABA levels, and a decrease in neuronal excitability. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurological disorders.
実験室実験の利点と制限
One of the main advantages of using ACBC in lab experiments is its ability to selectively target GABA receptors, making it a useful tool for investigating the role of GABA in the brain. However, one limitation of using ACBC is its relatively low potency compared to other GABA agonists, which can make it difficult to achieve the desired effects in some experiments.
将来の方向性
There are a number of potential future directions for research on ACBC, including its use in the treatment of neurological disorders such as Parkinson's disease and epilepsy. It may also be useful for investigating the role of GABA in anxiety and depression, and as a potential tool for studying the effects of GABAergic drugs on the brain.
In conclusion, ACBC is a promising amino acid derivative with a number of potential therapeutic applications. Its ability to selectively target GABA receptors makes it a useful tool for investigating the role of GABA in the brain, and its anti-inflammatory and neuroprotective effects make it a promising candidate for the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action and potential applications of ACBC.
合成法
The synthesis of ACBC involves the reaction of 1,2-dichloroethane with sodium cyanide, followed by hydrolysis and decarboxylation reactions. This multistep process results in the formation of ACBC, which can be purified using various chromatographic techniques.
特性
CAS番号 |
114115-56-9 |
|---|---|
製品名 |
2-Amino-3-chlorobut-3-enoic acid |
分子式 |
C4H6ClNO2 |
分子量 |
135.55 g/mol |
IUPAC名 |
2-amino-3-chlorobut-3-enoic acid |
InChI |
InChI=1S/C4H6ClNO2/c1-2(5)3(6)4(7)8/h3H,1,6H2,(H,7,8) |
InChIキー |
WUOSUHNXMPQYPM-UHFFFAOYSA-N |
SMILES |
C=C(C(C(=O)O)N)Cl |
正規SMILES |
C=C(C(C(=O)O)N)Cl |
同義語 |
2-amino-3-chloro-3-butenoic acid 3-chlorovinylglycine chlorovinylglycine chlorovinylglycine, (R)-isomer chlorovinylglycine, (S)-isomer ClVGly |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















